molecular formula C21H22ClN3O B213781 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-isopropyl-6-methylphenyl)benzamide

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-isopropyl-6-methylphenyl)benzamide

Cat. No. B213781
M. Wt: 367.9 g/mol
InChI Key: IZMLTXRJRPXIDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-isopropyl-6-methylphenyl)benzamide, also known as CPB, is a chemical compound that has gained significant attention in scientific research in recent years. CPB is a benzamide derivative that has been synthesized through a multistep process, and its unique chemical structure has made it an interesting target for drug development. In

Mechanism of Action

The mechanism of action of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-isopropyl-6-methylphenyl)benzamide is not fully understood, but it is believed to act through several pathways. 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-isopropyl-6-methylphenyl)benzamide has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-isopropyl-6-methylphenyl)benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-isopropyl-6-methylphenyl)benzamide has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain in models of arthritis and neuropathic pain. 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-isopropyl-6-methylphenyl)benzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been shown to have neuroprotective effects in models of Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-isopropyl-6-methylphenyl)benzamide has several advantages for use in lab experiments. It is stable and can be easily synthesized in large quantities. 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-isopropyl-6-methylphenyl)benzamide is also relatively inexpensive compared to other compounds used in research. However, 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-isopropyl-6-methylphenyl)benzamide has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-isopropyl-6-methylphenyl)benzamide also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-isopropyl-6-methylphenyl)benzamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-isopropyl-6-methylphenyl)benzamide has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential use in humans. Another area of interest is its potential use in cancer treatment. 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-isopropyl-6-methylphenyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further research is needed to determine its potential use as a cancer therapy. Finally, further research is needed to understand the mechanism of action of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-isopropyl-6-methylphenyl)benzamide and its potential use in treating other diseases.

Synthesis Methods

The synthesis method for 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-isopropyl-6-methylphenyl)benzamide involves a multistep process that begins with the reaction of 4-chloropyrazole with formaldehyde to produce 4-chloromethylpyrazole. The resulting compound is then reacted with N-(2-isopropyl-6-methylphenyl)benzamide in the presence of a base to produce 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-isopropyl-6-methylphenyl)benzamide. The final compound is purified through column chromatography to obtain a pure product.

Scientific Research Applications

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-isopropyl-6-methylphenyl)benzamide has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, antitumor, and analgesic effects in animal models. 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-isopropyl-6-methylphenyl)benzamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-isopropyl-6-methylphenyl)benzamide

Molecular Formula

C21H22ClN3O

Molecular Weight

367.9 g/mol

IUPAC Name

3-[(4-chloropyrazol-1-yl)methyl]-N-(2-methyl-6-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C21H22ClN3O/c1-14(2)19-9-4-6-15(3)20(19)24-21(26)17-8-5-7-16(10-17)12-25-13-18(22)11-23-25/h4-11,13-14H,12H2,1-3H3,(H,24,26)

InChI Key

IZMLTXRJRPXIDA-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC(=CC=C2)CN3C=C(C=N3)Cl

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CC(=C2)CN3C=C(C=N3)Cl

Origin of Product

United States

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